4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate
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Overview
Description
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate is an organic compound with the molecular formula C15H10ClIO4 and a molecular weight of 416.59 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, a methoxy group, and a chlorobenzoate ester. It is typically a white crystalline solid and is soluble in certain organic solvents such as dimethyl sulfoxide and dimethylformamide .
Preparation Methods
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the iodination of 2-methoxyphenol to introduce the iodine atom at the 2-position. This is followed by formylation to add the formyl group at the 4-position. The final step involves esterification with 4-chlorobenzoic acid to form the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium, in a Suzuki coupling reaction
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The methoxy group can influence the compound’s reactivity by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Similar compounds to 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate include:
4-Formyl-2-iodo-6-methoxyphenol: Lacks the chlorobenzoate ester group, making it less complex and potentially less reactive in certain applications.
4-Formyl-2-iodo-6-methoxyphenyl acetate: Contains an acetate ester instead of a chlorobenzoate ester, which may alter its reactivity and solubility properties.
4-Formyl-2-iodo-6-methoxyphenyl benzoate: Similar structure but with a benzoate ester, which may affect its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIO4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-2-4-11(16)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNWYYNIWPYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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